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molecular formula C7H7NO3 B104305 Methyl 5-hydroxynicotinate CAS No. 30766-22-4

Methyl 5-hydroxynicotinate

Cat. No. B104305
M. Wt: 153.14 g/mol
InChI Key: KJJSHOHQQHACLE-UHFFFAOYSA-N
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Patent
US07855201B2

Procedure details

A mixture of 1 g of 5-hydroxynicotinic acid, 2 g Amberlyst 15 ion-exchange resin and 150 mL of methanol was heated to reflux with stirring for 24 hrs, cooled, basified with 10% ammonia in methanol, filtered and concentrated under reduced pressure. The residue was taken up in 50 mL of chloroform and dried over MgSO4. Concentration under reduced pressure gave a tan crystalline solid: MS (m+1)=154.1; 1H NMR (400 MHz, CDCl3) 8.68 (s, 1H), 8.32 (s, 1H), 7.72 (s, 1H), 3.94 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].N.[CH3:12]O>>[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([O:9][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=NC=C(C(=O)O)C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a tan crystalline solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC=1C=NC=C(C(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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